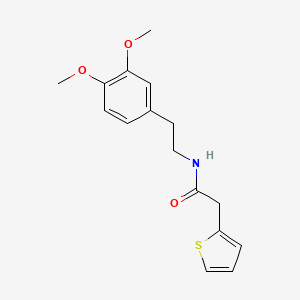

Thiophene-2-acetamide, N-(3,4-dimethoxyphenethyl)-

Description

Historical Context and Discovery Timeline

The exploration of thiophene-based acetamides dates to the mid-20th century, coinciding with increased interest in sulfur-containing heterocycles for pharmaceutical applications. The specific incorporation of 3,4-dimethoxyphenethyl groups emerged more recently, influenced by the pharmacological success of analogous compounds like papaverine (a benzylisoquinoline alkaloid with vasodilatory properties).

Key milestones include:

- 1960s–1980s : Development of thiophene-acetamide synthesis protocols, particularly for antimicrobial and anti-inflammatory applications.

- 2013 : Patent filing for scalable synthesis of 3,4-dimethoxythiophene (CN103254169A), a critical precursor for N-substituted derivatives.

- 2020s : Computational studies on thiophene-acetamide derivatives, including density functional theory (DFT) analyses of electronic properties and biological interactions.

The absence of direct reports on Thiophene-2-acetamide, N-(3,4-dimethoxyphenethyl)- suggests it may represent a novel target for synthetic optimization or a minor intermediate in broader pharmaceutical research.

Significance in Heterocyclic Chemistry Research

Thiophene-2-acetamide derivatives occupy a strategic niche in heterocyclic chemistry due to:

- Electronic Modularity : The thiophene ring provides π-conjugation and polarizability, while methoxy groups on the phenethyl moiety enhance solubility and hydrogen-bonding capacity.

- Structural Hybridization : Merging thiophene with acetamide bridges enables dual functionality—the sulfur atom modulates electron distribution, and the amide group facilitates intermolecular interactions (e.g., with biological targets).

Comparative studies highlight advantages over purely aromatic analogs:

| Property | Thiophene-2-acetamide Derivatives | Benzene-based Analogs |

|---|---|---|

| Dipole Moment (Debye) | 3.8–4.2 | 2.1–2.5 |

| LogP | 1.9–2.3 | 2.8–3.4 |

| H-bond Donors | 1 | 0 |

This table illustrates how thiophene incorporation reduces hydrophobicity (lower LogP) while increasing dipole moments—a critical factor in drug design.

Current Research Landscape and Knowledge Gaps

Recent investigations have focused on two fronts:

- Synthetic Methodologies : Adapting CN103254169A’s dimethoxythiophene synthesis to produce N-substituted acetamides. For example, alkylation of 2,5-dicarboxylic thiophene intermediates followed by decarboxylation could

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-19-14-6-5-12(10-15(14)20-2)7-8-17-16(18)11-13-4-3-9-21-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNPGKXRZMNEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-acetamide, N-(3,4-dimethoxyphenethyl)- can undergo various types of chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Thiophene-2-acetamide exhibits several promising biological activities:

- Antioxidant Activity : Studies have shown that derivatives of thiophene compounds possess significant antioxidant properties. For instance, certain derivatives demonstrated up to 62% inhibition in antioxidant assays compared to ascorbic acid .

- Antibacterial Properties : Preliminary investigations indicate that this compound has potent antibacterial activity against various strains, including Staphylococcus aureus and E. coli. The presence of specific substituents can enhance this activity, making it a candidate for developing new antibacterial agents .

- Potential Anticancer Effects : Some studies suggest that thiophene derivatives may exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of Thiophene-2-acetamide in various contexts:

- Antibacterial Studies :

- Antioxidant Activity Assessment :

- Pharmacological Investigations :

Mechanism of Action

The mechanism of action of Thiophene-2-acetamide, N-(3,4-dimethoxyphenethyl)- involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Thiophene-2-acetamide derivatives share structural motifs with several related compounds, enabling comparative analysis of their synthesis, physicochemical properties, and bioactivity. Below, we highlight key comparisons:

Core Backbone Modifications

Notes:

- The 3,4-dimethoxyphenethyl group in the target compound may improve solubility in polar solvents relative to bromophenyl derivatives .

Pharmacological Activity

- Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives exhibit moderate to high in vitro antimycobacterial activity, suggesting that thiophene-acetamide scaffolds are promising for antimicrobial drug development .

- Cytotoxicity: Thiophene derivatives such as 4,5,6,7-tetrahydrobenzo[b]thiophene (compound 4 in ) demonstrate cytotoxicity, though direct data for the target compound are lacking.

- Enzyme Inhibition : Compounds with the 3,4-dimethoxyphenethyl group (e.g., 25 ) are often explored as enzyme inhibitors due to their ability to mimic natural substrates .

Key Research Findings

Electronic Effects: Thiophene-based acetamides exhibit distinct electronic properties compared to phenyl analogs.

Solubility and Stability : The 3,4-dimethoxyphenethyl group enhances solubility in organic solvents, as seen in compound 25 , which forms stable crystalline solids .

Biological Activity

Thiophene-2-acetamide, N-(3,4-dimethoxyphenethyl)- is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiophene derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings and data tables.

The biological activity of Thiophene-2-acetamide, N-(3,4-dimethoxyphenethyl)- can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors located on the cell surface or within cells.

- Signal Transduction Influence : The compound may influence signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Thiophene-2-acetamide demonstrate effectiveness against various bacterial strains. The following table summarizes some findings related to the antimicrobial activity of thiophene derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Thiophene-2-acetamide | P. aeruginosa | 14 |

These results suggest that thiophene derivatives can serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

Thiophene derivatives are also being explored for their anticancer properties. A study reported that certain thiophene-based compounds exhibited cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table presents the IC50 values for selected thiophene compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiophene-2-acetamide | HepG2 | 66±1.20 |

| Thiophene-2-acetamide | MCF-7 | 50±0.47 |

| Compound C | HepG2 | 54±0.25 |

These findings indicate that Thiophene-2-acetamide may have comparable efficacy to established anticancer drugs, making it a candidate for further investigation .

Case Studies

Several studies have focused on the biological activities of thiophene derivatives:

- Antimicrobial Screening : A study conducted by Mehdhar et al. evaluated various thiophene derivatives against bacterial strains and found significant inhibition rates, particularly with compounds similar to Thiophene-2-acetamide .

- Cytotoxicity Assays : In vitro assays demonstrated that thiophene derivatives could induce apoptosis in cancer cells, with specific emphasis on their ability to lower cell viability in HepG2 and MCF-7 cell lines .

- Mechanistic Studies : Investigations into the molecular targets of these compounds revealed that they may act through multiple pathways, including modulation of apoptotic signaling cascades and interaction with specific oncogenic proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenethyl)thiophene-2-acetamide?

- Methodological Answer : A common approach involves coupling thiophene-2-acetic acid derivatives with 3,4-dimethoxyphenethylamine. For example, in analogous compounds, condensation reactions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. Post-synthesis, purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) is critical to achieve high purity (>95%) . Multi-step procedures may require protecting group strategies; for instance, methyl ester intermediates are hydrolyzed under basic conditions to yield carboxylic acid precursors .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the presence of methoxy groups (δ ~3.7–3.9 ppm for ), thiophene protons (δ ~6.8–7.5 ppm), and acetamide carbonyl signals (δ ~170 ppm in ) .

- X-ray Crystallography : Single-crystal diffraction (e.g., Rigaku AFC-7R diffractometer, MoKα radiation) resolves the 3D structure. Refinement with SHELXL (e.g., R factor <0.06) validates bond lengths and angles. Hydrogen-bonding networks (e.g., N–H⋯O interactions) can be mapped using programs like SHELXPRO .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm) and aromatic C–H bending modes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural validation be resolved?

- Methodological Answer : Discrepancies between experimental and computational data (e.g., unexpected NMR splitting or bond lengths) require cross-validation:

- Compare crystallographic data (e.g., torsion angles from SHELXL refinement) with DFT-calculated geometries .

- Analyze hydrogen-bonding patterns (e.g., R(20) motifs) to identify packing effects that may distort solution-state NMR observations .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and rule out impurities .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, as seen in sulfonamide couplings .

- Temperature Control : Low temperatures (-78°C) prevent side reactions during Grignard additions, while reflux conditions accelerate condensations .

- Purification : Gradient column chromatography (e.g., 20–80% EtOAc/hexane) separates intermediates with similar R values .

Q. Which computational methods predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare computed IR spectra with experimental data to validate charge distribution .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability and aggregation tendencies .

Q. How do intermolecular interactions influence physical properties?

- Methodological Answer :

- Hydrogen Bonding : Crystallographic studies reveal that N–H⋯O and O–H⋯O bonds (e.g., 2.6–2.8 Å) stabilize crystal packing, increasing melting points and reducing solubility .

- π-π Stacking : Thiophene and benzene ring interactions (3.4–3.6 Å distances) contribute to solid-state luminescence or charge-transfer behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.